1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea

Description

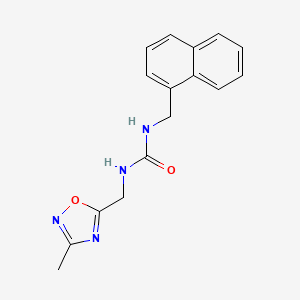

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a urea-based compound featuring two distinct substituents: a 3-methyl-1,2,4-oxadiazole moiety and a naphthalen-1-ylmethyl group. The compound’s structure combines the electron-deficient 1,2,4-oxadiazole ring, known for enhancing metabolic stability, with the lipophilic naphthalene group, which may influence binding affinity in biological systems .

Properties

IUPAC Name |

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-11-19-15(22-20-11)10-18-16(21)17-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8H,9-10H2,1H3,(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNLIXKTUUYRVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CNC(=O)NCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea is a compound that belongs to the class of 1,3,4-oxadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The unique structural features of 1,3,4-oxadiazoles contribute to their ability to interact with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 284.31 g/mol

Biological Activity Overview

The biological activity of this compound is primarily attributed to the oxadiazole moiety, which is known for its high bioactivity and specificity in binding to biological targets. The following sections detail its various biological activities:

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. For instance:

- A study highlighted the effectiveness of oxadiazole derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating the potential of these compounds as antibacterial agents .

| Compound | Activity | Target Organism |

|---|---|---|

| 1 | Antibacterial | S. aureus |

| 2 | Antifungal | Candida albicans |

| 3 | Antitubercular | Mycobacterium tuberculosis |

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been widely studied. Compounds containing this scaffold have shown promising results against various cancer cell lines:

- A review indicated that certain oxadiazole derivatives exhibited cytotoxic effects against breast cancer and lung cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies have reported that oxadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory conditions .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimicrobial Efficacy :

- Anticancer Screening :

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups on the aromatic rings has been associated with enhanced antibacterial activity .

Anticonvulsant Properties

Studies have indicated that certain oxadiazole-containing compounds possess anticonvulsant effects. The structure-activity relationship suggests that modifications in the naphthalene or oxadiazole moieties can lead to improved efficacy in seizure models .

Antiviral Activity

Compounds related to 1-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)-3-(naphthalen-1-ylmethyl)urea have also been investigated for their antiviral properties. The oxadiazole ring has been noted for its ability to inhibit viral replication in various assays, making it a candidate for further development in antiviral therapies .

Pesticide Development

The unique structure of this compound allows for exploration in agrochemical applications. Oxadiazoles have been studied for their potential as herbicides and fungicides. Their ability to disrupt biochemical pathways in pests makes them suitable candidates for developing new agricultural chemicals .

Photoluminescent Materials

The incorporation of naphthalene units in compounds has led to investigations into their photoluminescent properties. These materials are of interest for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability of such compounds to emit light upon excitation can be harnessed in display technologies .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, compounds structurally similar to this compound were tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the substituents significantly affected the Minimum Inhibitory Concentration (MIC), with some derivatives showing MIC values lower than standard antibiotics .

Case Study 2: Anticonvulsant Activity Assessment

A series of experiments were conducted using picrotoxin-induced seizure models to assess the anticonvulsant activity of oxadiazole-based compounds. The results highlighted that certain structural modifications enhanced the anticonvulsant effects significantly compared to traditional medications like ethosuximide .

Comparison with Similar Compounds

Urea Derivatives with Aromatic Substituents

- Compound BJ52811: 1-[(4-Methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea (C₁₃H₁₆N₄O₃, MW 276.29) replaces the naphthalene group with a 4-methoxyphenylmethyl moiety. However, the absence of a fused aromatic system may reduce hydrophobic interactions in biological targets .

- Compound 9a : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (C₁₅H₂₀N₄O, MW 272.35) features a pyrazole ring instead of oxadiazole. Pyrazoles are more electron-rich, which could alter hydrogen-bonding interactions. The ethyl group at the urea nitrogen may reduce steric hindrance compared to the bulkier naphthalenylmethyl substituent .

Oxadiazole-Containing Analogues

- Compound 13: 1-(Naphthalen-1-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea (C₂₅H₂₄N₅O₃, MW 442.19) shares the naphthalene group but incorporates a pyrrolidine-linked oxadiazole. The phenyl-substituted oxadiazole in Compound 13 differs from the 3-methyl substitution in the target compound, which could modulate electronic effects and solubility .

Physicochemical Data Comparison

Key Observations :

- The naphthalene group in the target compound and Compound 6b contributes to distinct ¹H NMR aromatic signals (e.g., δ 7.40–7.55 ppm in 6b), whereas methoxyphenyl groups (BJ52811) show simpler splitting patterns .

- Steric bulk from the naphthalenylmethyl group may reduce solubility compared to smaller substituents like ethyl (9a) or methoxyphenyl (BJ52811) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.